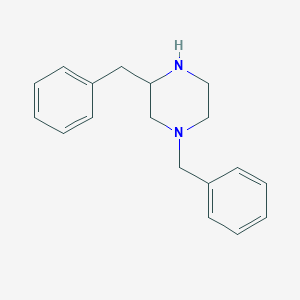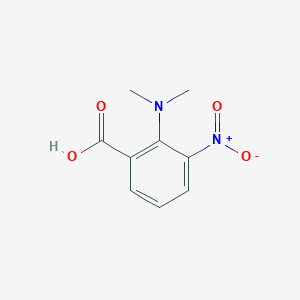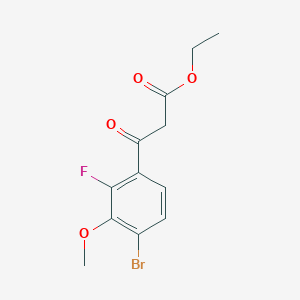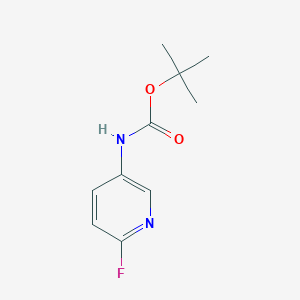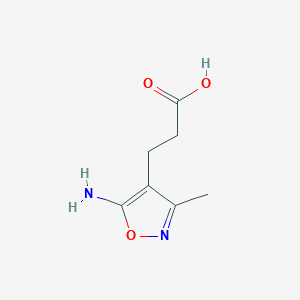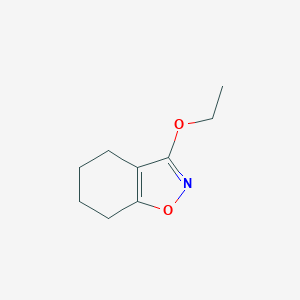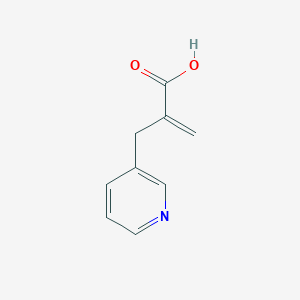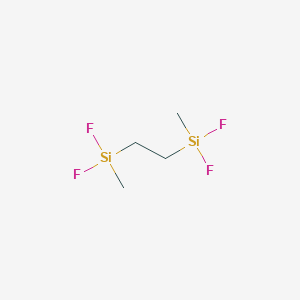
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole
Descripción general
Descripción
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole (1-D-ribonitroindole) is an important organic compound that is used in a variety of scientific and medical research applications. It is a derivative of D-ribose, a sugar molecule, and nitroindole, an aromatic heterocyclic compound. 1-D-ribonitroindole is known for its unique properties that make it useful for a wide range of research applications.
Aplicaciones Científicas De Investigación
Antisense Applications
The compound 5-NIdR can be considered an analogue of purine nucleoside in which a pyridazine moiety replaces a pyrimidine in fusion to an imidazole ring . This unique structural feature makes it an attractive building block for oligonucleotides with potential antisense applications . Antisense therapy is a form of treatment that fights against diseases by silencing genes at the mRNA level.
Triple-Helical Applications
In addition to antisense applications, the unique structural features of 5-NIdR suggest potential for triple-helical applications . Triple-helix forming oligonucleotides are a class of therapeutic agents that bind to the major groove of double-stranded DNA, thereby inhibiting transcription.
Study of Double-Helical and Triple-Helical Conformations
The potential capability of 5-NIdR to base-pair with cytidine forming three H-bonds, like guanosine, but with a significantly shortened sugar-sugar (C-1’ to C-1’) distance, might lead to a decreased interstrand span and consequently somewhat compressed double-helix . The study of such effect on the double-helical or triple-helical conformations, interactions, and stability would be interesting and rewarding .
Synthesis of Nucleoside Analogue
5-NIdR can be synthesized in five steps, commencing with methyl 1-(b-D-ribofuranosyl)imidazo-4,5-dicarboxylate . This process could be used in the synthesis of other nucleoside analogues.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target dna and rna synthesis pathways, affecting the replication and transcription processes .
Mode of Action
It’s plausible that it might interact with its targets by integrating into the dna or rna strands, thereby disrupting the normal functioning of these biological macromolecules .
Biochemical Pathways
Given its potential interaction with dna and rna, it’s likely that it affects the pathways related to dna replication, rna transcription, and protein synthesis .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
It’s plausible that its integration into dna or rna strands could lead to disruptions in the normal functioning of cells, potentially leading to cell death .
Propiedades
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Deoxy-b-D-ribofuranosyl)-5-nitroindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-Nitroindolyl-2′-deoxyriboside (5-NIdR) interact with its target and what are the downstream effects?
A: 5-NIdR itself does not directly interact with a specific biological target. Instead, it acts as a prodrug, meaning it is metabolized within the body to its active form, 5-nitroindolyl-2′-deoxyriboside triphosphate (5-NITP) []. 5-NITP acts as a potent inhibitor of human DNA polymerases, particularly those involved in translesion DNA synthesis (TLS) []. These TLS polymerases are responsible for replicating past DNA damage, which can be induced by chemotherapeutic agents like temozolomide []. By inhibiting TLS, 5-NIdR prevents the repair of damaged DNA, leading to increased DNA damage accumulation, cell cycle arrest at the S-phase, and ultimately, apoptosis (programmed cell death) in cancer cells [, ].
Q2: What is the mechanism behind the synergistic effect observed when 5-NIdR is combined with temozolomide in treating brain cancer?
A: Temozolomide is an alkylating agent that induces DNA damage, primarily in the form of O6-methylguanine lesions []. While this damage can be cytotoxic, tumor cells often possess mechanisms to repair these lesions, contributing to temozolomide resistance. 5-NIdR, through its active form 5-NITP, inhibits the DNA polymerases involved in bypassing these temozolomide-induced lesions during DNA replication []. This inhibition prevents the repair of damaged DNA, leading to a significant increase in DNA damage accumulation within the tumor cells []. This accumulation triggers apoptosis and enhances the cytotoxic effects of temozolomide, resulting in tumor regression as observed in preclinical models [, ].
Q3: Has 5-NIdR shown any pre-clinical efficacy in vivo?
A: Yes, studies using a murine xenograft model of glioblastoma showed that while temozolomide alone only delayed tumor growth, co-administration with 5-NIdR caused complete tumor regression []. Additionally, preliminary studies in xenograft mice models indicate that 5-NIdR, when combined with temozolomide, significantly reduces tumor size compared to either agent alone, without causing overt signs of toxicity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




